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Compound of Interest

Compound Name: Hpk1-IN-10

Cat. No.: B12423044

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase
kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in
hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR)
and B-cell receptor (BCR) signaling pathways.[1][3][4] In the context of cancer, HPK1 acts as
an intracellular immune checkpoint, dampening the anti-tumor immune response.[4][5]

The kinase activity of HPK1 has been shown to suppress T-cell activation, proliferation, and
cytokine production.[2][6] Mechanistically, upon TCR engagement, HPK1 phosphorylates key
adaptor proteins such as SLP-76 (Src homology 2 domain containing leukocyte protein of 76
kDa).[1][4] This phosphorylation leads to the recruitment of the 14-3-3 protein complex,
resulting in the ubiquitination and subsequent degradation of SLP-76, which ultimately
attenuates the T-cell response.[7][8]

Preclinical studies utilizing HPK1 knockout or kinase-dead mouse models have demonstrated
enhanced anti-tumor immunity, providing a strong rationale for the pharmacological inhibition of
HPK1 as a therapeutic strategy.[7][8] These studies have shown that the absence of HPK1
activity leads to increased T-cell activation, elevated cytokine secretion, and improved tumor
growth inhibition.[2][9] Consequently, the development of small molecule HPK1 inhibitors has
become a major focus for pharmaceutical companies and academic institutions.[6][10]

Discovery and Preclinical Development of HPK1
Inhibitors
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The discovery of potent and selective HPK1 inhibitors has been propelled by structure-based
drug design and high-throughput screening campaigns.[7] Several distinct chemical scaffolds
have been identified, leading to the development of multiple preclinical and clinical candidates.

Quantitative Data on Preclinical HPK1 Inhibitors

The following table summarizes the in vitro potency of various reported HPK1 inhibitors.

Compound/inh

- Target IC50 (nM) Assay Type Reference
ibitor
GNE-1858 HPK1 1.9 Kinase Assay [718]
Compound K )

HPK1 2.6 Kinase Assay [71[8]
(BMS)
Piperazine .

HPK1 2.6 Kinase Assay [718]
Analog XHS
Unnamed Insilico )

HPK1 10.4 Kinase Assay [11]
Med Cpd
Diaminopyrimidin
e Carboxamide HPK1 0.061 Kinase Assay [71[8]
22
Substituted
Exomethylene- HPK1 0.05 Kinase Assay [7]
Oxindole C17

o Multi-RTK , ,

Sunitinib ~10 (Ki) Kinase Assay [71[8]

(including HPK1)

Cellular and In Vivo Activity of HPK1 Inhibitors

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.850855/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.850855/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8967249/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.850855/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8967249/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.850855/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8967249/
https://www.bioworld.com/articles/713921-insilico-medicine-divulges-novel-hpk1-inhibitor-with-robust-antitumor-activity?v=preview
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.850855/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8967249/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.850855/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.850855/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8967249/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12423044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Compound/ Cellular Cellular In Vivo Key In Vivo
o T Reference
Inhibitor Assay IC50/EC50 Model Findings
Piperazine SLP-76
0.6 uM [71I8]
Analog XHS PBMC Assay
TGI of 42%
Unnamed SLP-76 CT26
- ] ] (mono), 95%
Insilico Med Phosphorylati Syngeneic [11]
(combo w/
Cpd on Model )
anti-PD-1)
Enhanced T-
1956
Compound K cell response,
(BMS) T-cell assays Sarcoma, h [5]
synergy wi
MC38 Y _ »
anti-PD-1

Pharmacokinetic Properties of a Preclinical HPK1

Inhibitor
Compoun . . Half-life Bioavaila  Referenc
Species Dosing Cmax .
d (t1/2) bility (F) e
Unnamed
Insilico Mouse 1mg/kg!lV  0.6h - [11]
Med Cpd
10 mg/kg 1801
Mouse - 116% [11]
PO ng/mL
Rat 1mgkglV 0.8h - [11]
10 mg/kg
Rat PO - 518 ng/mL  80% [11]

Clinical Development of HPK1 Inhibitors

Several HPK1 inhibitors have advanced into clinical trials, primarily for the treatment of

advanced solid tumors.
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ClinicalTrial

Compound Sponsor Phase Indication Reference
s.gov ID
) Advanced NCT0464938
BGB-15025 BeiGene Phase 1/2 ) [9][12]
Solid Tumors 5
Advanced
Treadwell ) NCT0452141
CFl-402411 ) Phase 1/2 Solid [71[91[13]
Therapeutics ) ) 3
Malignancies
Nimbus Advanced NCT0512848
NDI-101150 _ Phase 1/2 _ [9][13]
Therapeutics Solid Tumors 7
Advanced
Glenmark _
] Solid Tumors NCT0587869
GRC 54276 Pharmaceutic  Phase 1/2 [9]
and 1
als
Lymphomas

Early Clinical Trial Results

o BGB-15025: In a phase 1 trial, BGB-15025 in combination with tislelizumab (an anti-PD-1
antibody) showed an objective response rate (ORR) of 18.4% in patients with advanced solid

tumors, whereas no responses were observed with monotherapy.[9]

e NDI-101150: In a phase 1/2 trial, NDI-101150 monotherapy demonstrated a manageable

safety profile and an ORR of 15% in patients with clear cell renal cell carcinoma (ccRCC).

[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings.

Below are representative protocols for key experiments in HPK1 inhibitor development.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against

HPK1.

Materials:
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Recombinant human HPK1 enzyme

ATP (Adenosine triphosphate)

Kinase substrate (e.g., myelin basic protein or a specific peptide)
Test compound (Hpk1-IN-10 or other inhibitors)

Kinase buffer (e.g., Tris-HCI, MgCI2, DTT)

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

384-well plates

Procedure:

Prepare serial dilutions of the test compound in DMSO.

Add the diluted compound to the wells of a 384-well plate.
Add the HPK1 enzyme and the kinase substrate to the wells.
Initiate the kinase reaction by adding ATP.

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60
minutes).

Stop the reaction and measure the kinase activity using a suitable detection method that
quantifies ATP consumption or substrate phosphorylation.

Plot the percentage of inhibition against the compound concentration and fit the data to a
four-parameter logistic equation to determine the IC50 value.

Cellular SLP-76 Phosphorylation Assay

Objective: To assess the ability of an HPKL1 inhibitor to block the phosphorylation of its direct

substrate, SLP-76, in a cellular context.

Materials:
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e Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
e Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

e Test compound

o Cell lysis buffer

e Phospho-specific antibody against pSLP-76 (Ser376)

o Total SLP-76 antibody

e Secondary antibodies for detection (e.g., HRP-conjugated)

o Western blot or ELISA reagents

Procedure:

e Culture PBMCs or Jurkat cells in appropriate media.

e Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

o Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 15-30
minutes).

e Lyse the cells and collect the protein lysates.

e Quantify the levels of phosphorylated SLP-76 and total SLP-76 using Western blotting or
ELISA.

e Normalize the pSLP-76 signal to the total SLP-76 signal.

o Determine the concentration of the compound that inhibits SLP-76 phosphorylation by 50%
(1C50).

In Vivo Syngeneic Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor alone and in combination
with an immune checkpoint blocker.
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Materials:

Immunocompetent mice (e.g., C57BL/6 or BALB/c)

Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or CT26 colon carcinoma)

Test compound formulated for oral or intraperitoneal administration

Anti-PD-1 or anti-PD-L1 antibody

Calipers for tumor measurement

Procedure:

Implant a known number of tumor cells subcutaneously into the flank of the mice.
» Allow the tumors to reach a palpable size (e.g., 50-100 mm?).

e Randomize the mice into treatment groups (e.g., vehicle, test compound, anti-PD-1,
combination).

o Administer the treatments according to a predefined schedule (e.g., daily oral gavage for the
compound, bi-weekly intraperitoneal injection for the antibody).

e Measure the tumor volume with calipers every 2-3 days.
» Monitor the body weight and overall health of the mice.

o At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group
compared to the vehicle control.

e Optionally, collect tumors and draining lymph nodes for pharmacodynamic analysis (e.g.,
immune cell infiltration, cytokine levels).

Visualizations
HPK1 Signaling Pathway in T-Cells
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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